molecular formula C20H15ClN2O2S B3651714 N-(5-chloro-2-methoxyphenyl)-10H-phenothiazine-10-carboxamide

N-(5-chloro-2-methoxyphenyl)-10H-phenothiazine-10-carboxamide

Cat. No.: B3651714
M. Wt: 382.9 g/mol
InChI Key: FOADHRLZIWGMCH-UHFFFAOYSA-N
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Description

“N-(5-chloro-2-methoxyphenyl)-10H-phenothiazine-10-carboxamide” is a complex organic compound. It contains a phenothiazine core, which is a system of three interconnected aromatic rings. This core is substituted at the 10-position with a carboxamide group, and at the N-position with a 5-chloro-2-methoxyphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the phenothiazine core, the introduction of the 5-chloro-2-methoxyphenyl group, and the attachment of the carboxamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar phenothiazine core, with the carboxamide and 5-chloro-2-methoxyphenyl groups extending out from this plane. The presence of these groups would likely have significant effects on the compound’s physical and chemical properties .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through experimental studies. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through experimental studies. Without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

The study of new compounds like “N-(5-chloro-2-methoxyphenyl)-10H-phenothiazine-10-carboxamide” is an important area of research in chemistry. Future work could involve synthesizing the compound, characterizing its physical and chemical properties, studying its reactivity, and investigating its potential applications .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)phenothiazine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2S/c1-25-17-11-10-13(21)12-14(17)22-20(24)23-15-6-2-4-8-18(15)26-19-9-5-3-7-16(19)23/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOADHRLZIWGMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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